

Application Notes and Protocols for BMSpep-57 (hydrochloride) In Vivo Experiments

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Compound of Interest

Compound Name: BMSpep-57 (hydrochloride)

Cat. No.: B8143718

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Introduction

BMSpep-57 (hydrochloride) is a potent and competitive macrocyclic peptide inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.^[1] By disrupting this critical immune checkpoint pathway, BMSpep-57 has the potential to restore T-cell activity against tumor cells, making it a promising candidate for cancer immunotherapy. These application notes provide a detailed overview of a representative in vivo experimental protocol for evaluating the efficacy and safety of BMSpep-57 in a preclinical setting.

Note: A detailed, publicly available in vivo experimental protocol specifically for **BMSpep-57 (hydrochloride)** is limited. The following protocols are based on established methods for similar macrocyclic peptide inhibitors of the PD-1/PD-L1 pathway and available data for BMSpep-57 and its derivatives.

Data Presentation

In Vitro Activity of BMSpep-57

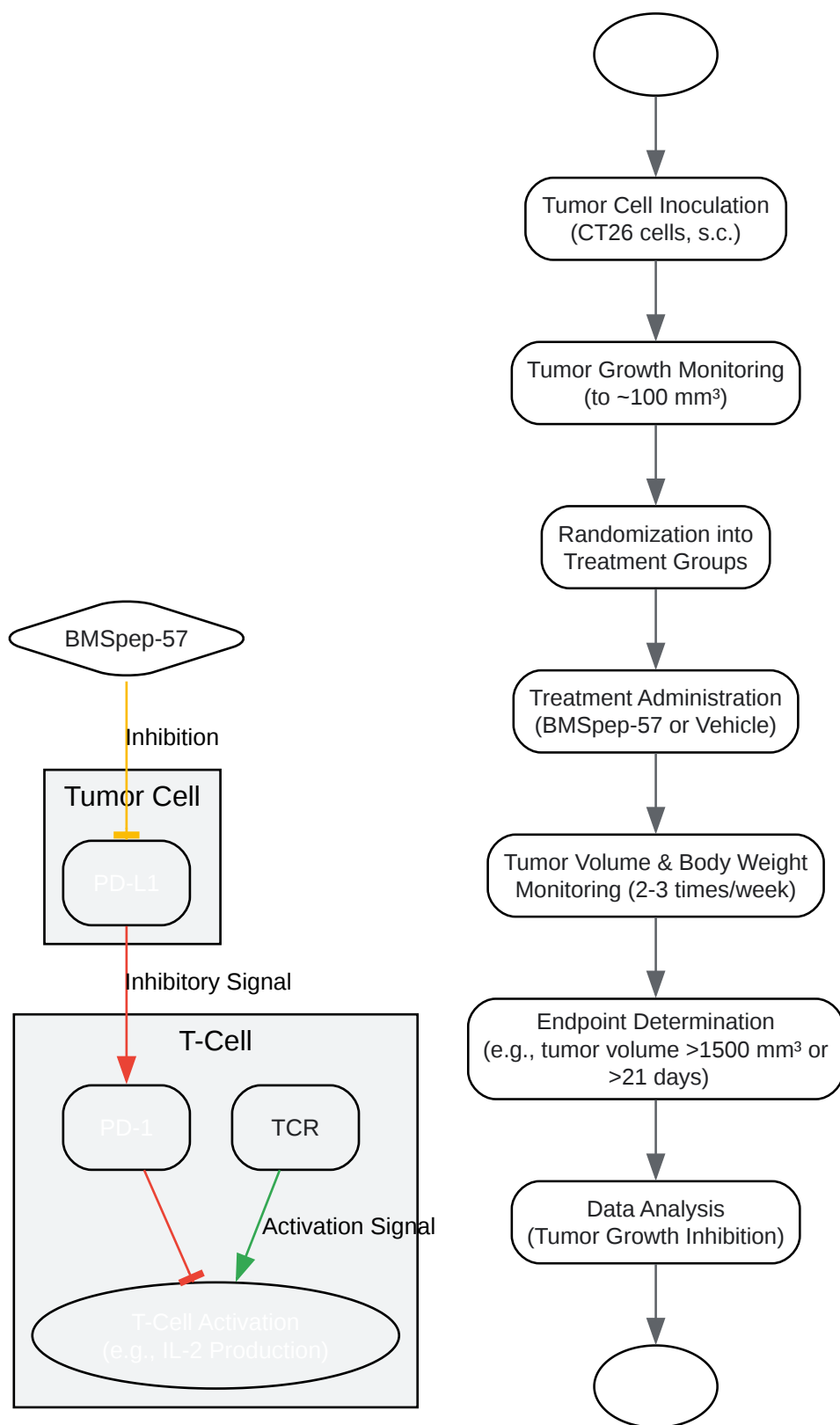
Parameter	Value	Reference
Binding Affinity (Kd)	19.88 nM (to Fc-PD-L1)	[1]
IC50	7.68 nM (PD-1/PD-L1 binding inhibition)	[1]
Cellular Activity	Induces high levels of IL-2 at 500 nM and 1 μ M in PBMCs	[1]

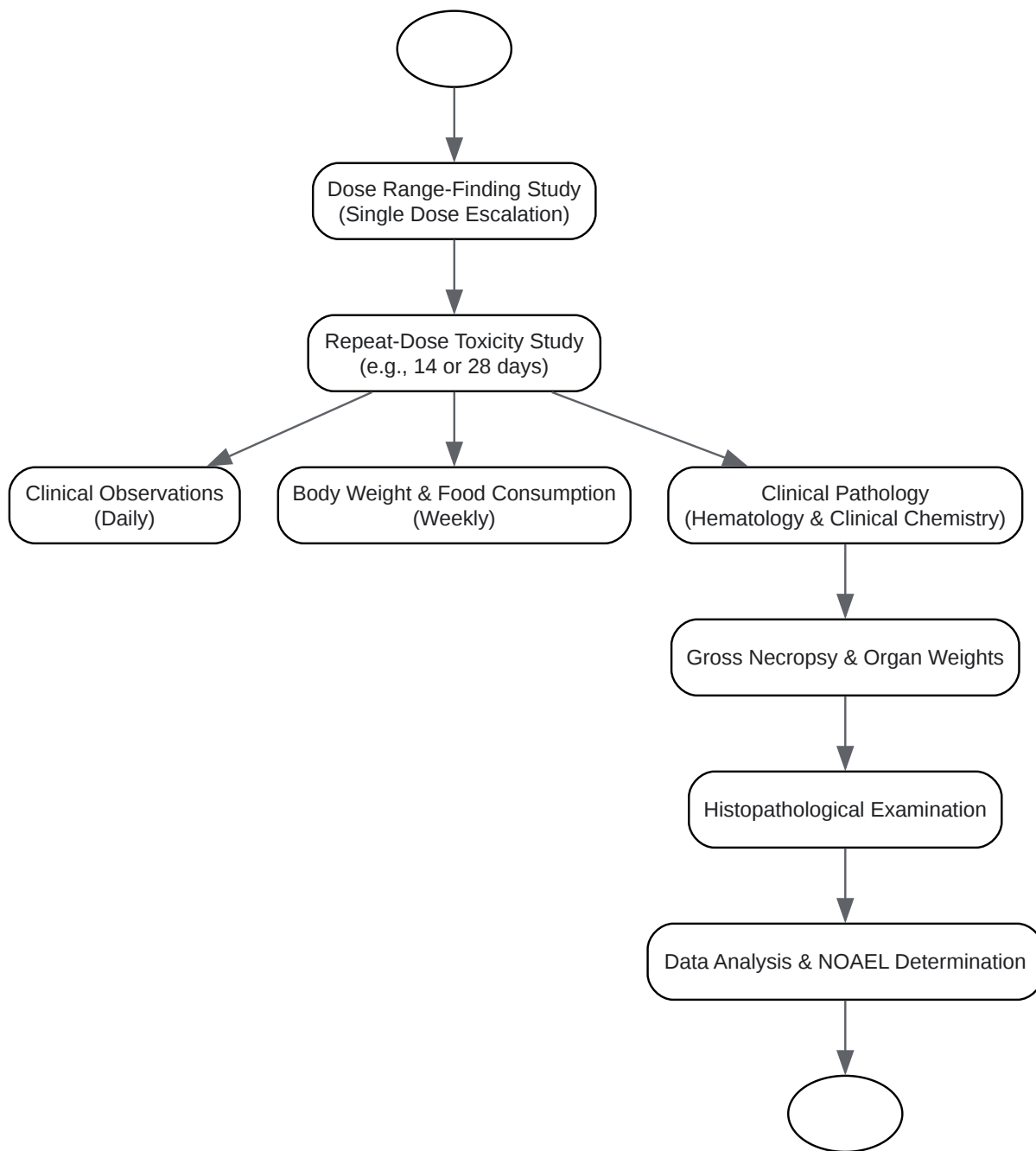
Representative In Vivo Efficacy of a BMSpep-57 Analog (JMPDP-027) in a Syngeneic Mouse Model

Animal Model	Tumor Model	Treatment	Dosing Regimen	Outcome	Reference
BALB/c Mice	CT26 Colon Carcinoma	JMPDP-027	Not specified	Potent in vivo anticancer activity comparable to mouse PD-L1 antibody	[2]

Signaling Pathway

BMSpep-57 functions by competitively inhibiting the interaction between the PD-1 receptor on activated T-cells and its ligand, PD-L1, which is often overexpressed on tumor cells. This blockade prevents the downstream signaling cascade that leads to T-cell exhaustion and immune evasion by the tumor.





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References

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- 2. Rational design of a potent macrocyclic peptide inhibitor targeting the PD-1/PD-L1 protein–protein interaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03118J [pubs.rsc.org]
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